molecular formula C16H15ClF3N5O B3160812 N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide CAS No. 866149-28-2

N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide

Cat. No.: B3160812
CAS No.: 866149-28-2
M. Wt: 385.77 g/mol
InChI Key: WTBXQDHJOKEQBV-GZIVZEMBSA-N
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Description

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, along with a hydrazide functional group

Mechanism of Action

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been widely used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets depending on their specific structures and the conditions under which they are used .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets through these properties, leading to changes in the targets’ functions.

Biochemical Pathways

Given the wide use of tfmp derivatives in the agrochemical and pharmaceutical industries, it can be inferred that these compounds likely affect a variety of biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .

Result of Action

The biological activities of tfmp derivatives are thought to be due to their interaction with various targets, leading to changes in the targets’ functions . These changes could result in a variety of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It can be inferred that factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide typically involves multiple steps. One common approach starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the hydrazide and methylidene groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step usually includes the condensation of the intermediate with 4-methylbenzaldehyde under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide stands out due to its specific substitution pattern and the presence of the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methylphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O/c1-10-3-5-11(6-4-10)8-22-23-15(26)24-25(2)14-13(17)7-12(9-21-14)16(18,19)20/h3-9H,1-2H3,(H2,23,24,26)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXQDHJOKEQBV-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
Reactant of Route 2
Reactant of Route 2
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
Reactant of Route 3
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
Reactant of Route 4
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
Reactant of Route 5
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
Reactant of Route 6
N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide

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